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Compound of Interest

Compound Name: 3-Bromotoluene

Cat. No.: B146084

Introduction

3-Bromotoluene, with the chemical formula C7sH7Br, is an aromatic organic compound. It
consists of a benzene ring substituted with a methyl group and a bromine atom at the meta
position.[1] This colorless to pale yellow liquid serves as a crucial intermediate in the synthesis
of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Accurate structural
elucidation and purity assessment are paramount in these applications, making a thorough
understanding of its spectral characteristics essential. This guide provides a detailed analysis
of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
for 3-Bromotoluene, intended for researchers, scientists, and professionals in drug
development.

Spectroscopic Data of 3-Bromotoluene

The structural features of 3-Bromotoluene are elucidated through various spectroscopic
techniques. Proton and Carbon-13 NMR spectroscopy provide detailed information about the
hydrogen and carbon framework, respectively. Infrared spectroscopy identifies the functional
groups present in the molecule, while mass spectrometry determines the molecular weight and
fragmentation pattern.

'H NMR Spectral Data

Proton NMR spectroscopy of 3-Bromotoluene reveals distinct signals for the aromatic protons
and the methyl group protons. The substitution pattern on the benzene ring leads to a complex
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splitting pattern for the aromatic protons.

] Chemical Shift (8, o Coupling Constant
Assignment Multiplicity
ppm) (J, Hz)

H-6 ~7.33 s (singlet)

H-2 ~7.27 d (doublet) ~7.9

H-4 ~7.13 d (doublet) ~7.5

H-5 ~7.09 t (triplet) ~7.7

-CHs 2.31 s (singlet)

Data obtained in
CDCIs at 89.56 MHz.

[2](3]

13C NMR Spectral Data

Carbon-13 NMR provides insights into the carbon skeleton of 3-Bromotoluene. The spectrum
shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.
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Assignment Chemical Shift (3, ppm)
C-3 (C-Br) ~122.6

C-1 (C-CHs) ~139.5

C-5 ~130.1

C-4 ~129.9

C-6 ~126.9

C-2 ~130.4

-CHs ~21.4

Note: Specific chemical shift values can vary
slightly depending on the solvent and instrument
frequency. The provided data is a representative

spectrum.

Infrared (IR) Spectral Data

The IR spectrum of 3-Bromotoluene displays characteristic absorption bands that correspond

to the vibrations of its specific functional groups.

Frequency (cm™2) Vibrational Mode Functional Group
3100 - 3000 C-H Stretch Aromatic

2960 - 2900 C-H Stretch Methyl (-CHs)
1600 - 1450 C=C Stretch Aromatic Ring
900 - 675 C-H Out-of-plane Bend Aromatic

600 - 500 C-Br Stretch Aryl Halide

These are characteristic
ranges and specific peak
positions can be found in the

provided search results.[4]
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Mass Spectrometry (MS) Data

Electron lonization Mass Spectrometry (EI-MS) of 3-Bromotoluene shows the molecular ion
peaks and various fragment ions. The presence of bromine is indicated by the characteristic
isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

m/z Relative Intensity (%) Probable Assignment

[C7H781Br]* (Molecular lon,
172 ~53

M+2)

[C7H77°Br]* (Molecular lon,
170 ~54

M+)
91 100 [C7H7]* (Tropylium ion)
65 ~32 [CsHs]*

Data from GC-MS with

Electron lonization.[5]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for a liquid sample like
3-Bromotoluene.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 5-25 mg of 3-Bromotoluene in about 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs) in a clean NMR tube.[6] For 133C NMR, a more
concentrated solution may be necessary to obtain a good signal-to-noise ratio in a
reasonable time.[6] Add a small amount of a reference standard, such as tetramethylsilane
(TMS), if not already present in the solvent.[7]

e Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's
software is used to lock onto the deuterium signal of the solvent, which stabilizes the
magnetic field.[4] The magnetic field is then shimmed to achieve homogeneity, resulting in
sharp spectral lines.[4]
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o Data Acquisition: For *H NMR, a standard pulse sequence is used to acquire the free
induction decay (FID). For 13C NMR, a proton-decoupled pulse sequence is typically
employed to simplify the spectrum by removing C-H coupling.[4][8] The number of scans is
adjusted to achieve an adequate signal-to-noise ratio.[4]

o Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.
[4] The spectrum is then phased and baseline corrected. The chemical shifts are referenced
to the TMS signal at 0 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a neat liquid like 3-Bromotoluene, a thin film can be prepared by
placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[9]
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a
drop of the sample directly onto the ATR crystal.[10][11]

» Instrument Setup: A background spectrum of the empty sample compartment (or the clean
salt plates/ATR crystal) is recorded. This is used to subtract the absorbance of the
atmosphere (e.g., CO2z, H20) and the sample holder from the sample spectrum.[12]

o Data Acquisition: The prepared sample is placed in the instrument's sample compartment.
The IR spectrum is then recorded, typically by co-adding multiple scans to improve the
signal-to-noise ratio.[10]

o Data Processing: The instrument's software automatically ratios the sample spectrum to the
background spectrum to generate the final transmittance or absorbance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or
directly using a heated probe.[13] The sample is vaporized in a heated inlet.[14]

« lonization: In the ion source, the vaporized sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV).[15] This causes the molecules to ionize, primarily by
losing an electron to form a molecular ion (M*), and also to fragment into smaller, positively
charged ions.[15]
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o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[16]

» Detection and Spectrum Generation: A detector records the abundance of each ion at a
specific m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis

and relative intensity on the y-axis.[14]

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow and logical relationships in the spectroscopic

analysis of 3-Bromotoluene.
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Caption: Workflow of Spectroscopic Analysis for 3-Bromotoluene.
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Caption: Relationship between spectral data and structural features.

Conclusion

The collective spectral data from tH NMR, 13C NMR, IR, and Mass Spectrometry provide a
comprehensive and unambiguous characterization of 3-Bromotoluene. The *H and 3C NMR
spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic
ring. The IR spectrum verifies the presence of the key functional groups, namely the aromatic
ring, the methyl group, and the carbon-bromine bond. Finally, mass spectrometry confirms the
molecular weight and provides characteristic fragmentation patterns, including the isotopic
signature of bromine. This complete set of spectral data is indispensable for the quality control
and analytical verification of 3-Bromotoluene in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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